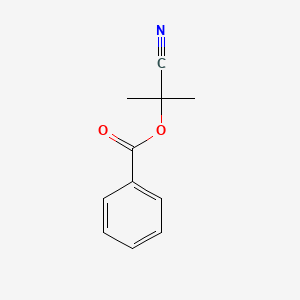
1-Iodo-2-(methylthio)ethane
Overview
Description
1-Iodo-2-(methylthio)ethane is an organic compound characterized by the presence of an iodine atom and a methylthio group attached to an ethane backbone
Preparation Methods
1-Iodo-2-(methylthio)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-(methylthio)ethanol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Iodo-2-(methylthio)ethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(methylthio)ethanol.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(methylthio)ethane.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 2-(methylthio)ethanol, sulfoxides, sulfones, and 2-(methylthio)ethane.
Scientific Research Applications
1-Iodo-2-(methylthio)ethane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of carbon-sulfur and carbon-iodine bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique chemical properties can be exploited to create new drugs with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to study the effects of iodine and sulfur-containing compounds on biological systems, including their potential as antimicrobial agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, where its reactivity can be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(methylthio)ethane involves its ability to participate in nucleophilic substitution reactions, where the iodine atom acts as a leaving group. This property makes it a valuable intermediate in organic synthesis. Additionally, the methylthio group can undergo oxidation and reduction reactions, further expanding its utility in chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as the type of nucleophile or oxidizing agent employed.
Comparison with Similar Compounds
1-Iodo-2-(methylthio)ethane can be compared to other similar compounds, such as:
1-Iodoethane: Lacks the methylthio group, making it less versatile in terms of chemical reactivity.
2-(Methylthio)ethanol: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
1-Bromo-2-(methylthio)ethane: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its combination of an iodine atom and a methylthio group, which provides a distinct set of chemical properties and reactivity patterns that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-iodo-2-methylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAEMOTGJVLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575949 | |
| Record name | 1-Iodo-2-(methylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108122-14-1 | |
| Record name | 1-Iodo-2-(methylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)
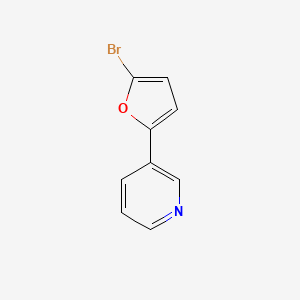
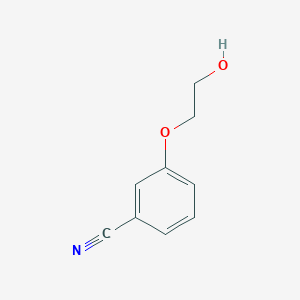
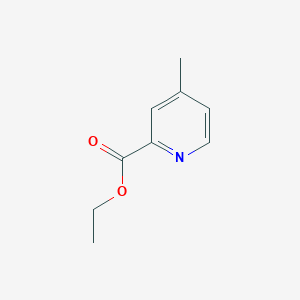
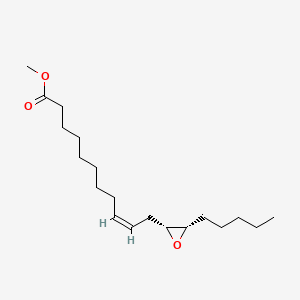
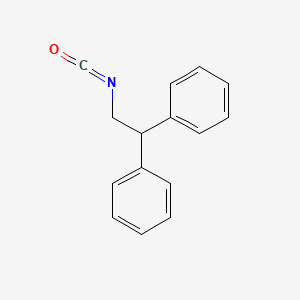
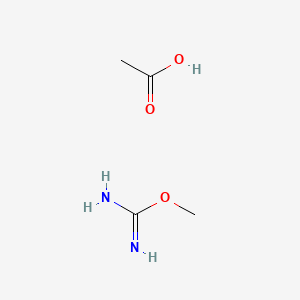

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)


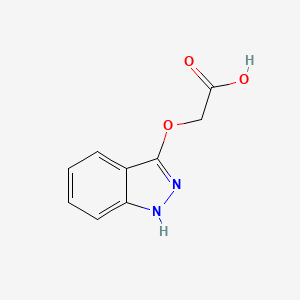
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
